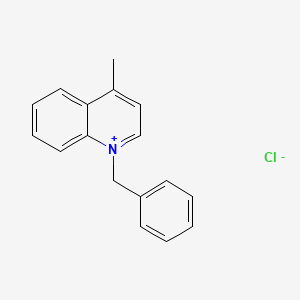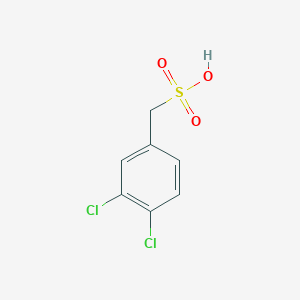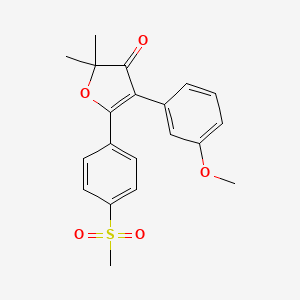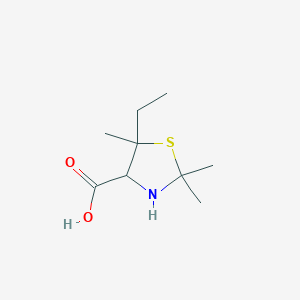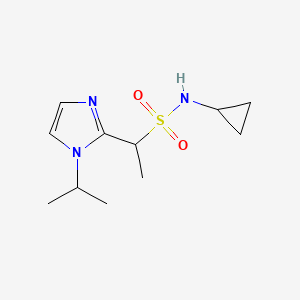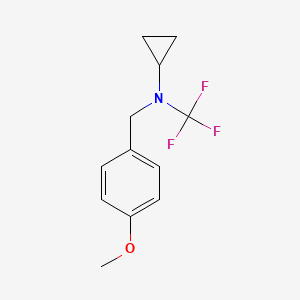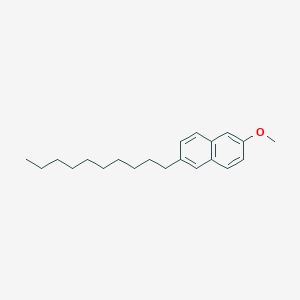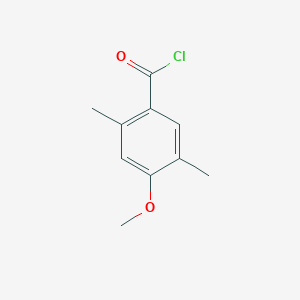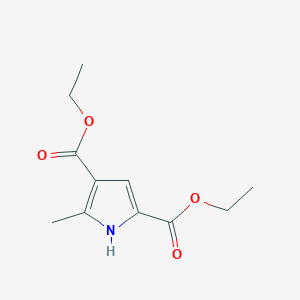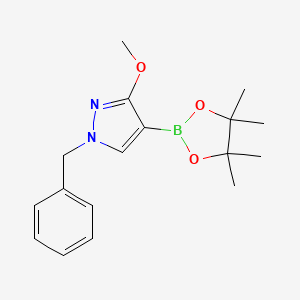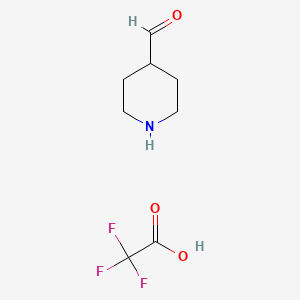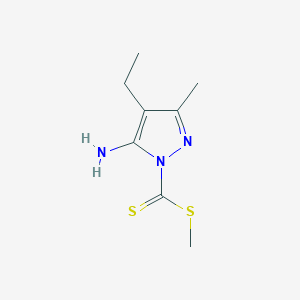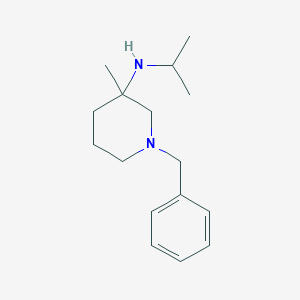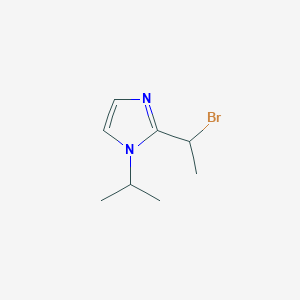
2-(1-bromoethyl)-1-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromoethyl)-1-isopropyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a bromoethyl group and an isopropyl group on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-isopropyl-1H-imidazole typically involves the bromination of an appropriate precursor. One common method is the reaction of 1-isopropyl-1H-imidazole with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromoethyl)-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and reduction reactions: The imidazole ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like DMSO or acetonitrile.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in solvents like THF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products such as 2-(1-azidoethyl)-1-isopropyl-1H-imidazole or 2-(1-thiocyanatoethyl)-1-isopropyl-1H-imidazole.
Elimination: Formation of alkenes like 2-(1-propenyl)-1-isopropyl-1H-imidazole.
Oxidation and reduction: Various oxidized or reduced derivatives of the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromoethyl)-1-isopropyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of imidazole-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-bromoethyl)-1-isopropyl-1H-imidazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromoethyl group allows for potential covalent modification of target molecules, leading to changes in their activity or function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Bromoethyl)-1-methyl-1H-imidazole
- 2-(1-Bromoethyl)-1-ethyl-1H-imidazole
- 2-(1-Bromoethyl)-1-propyl-1H-imidazole
Uniqueness
2-(1-Bromoethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the bromoethyl and isopropyl groups on the imidazole ring. This combination of substituents can influence its reactivity, solubility, and biological activity, making it distinct from other similar compounds. The isopropyl group can provide steric hindrance, affecting the compound’s interaction with other molecules, while the bromoethyl group offers a site for further chemical modification.
Eigenschaften
Molekularformel |
C8H13BrN2 |
|---|---|
Molekulargewicht |
217.11 g/mol |
IUPAC-Name |
2-(1-bromoethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H13BrN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3 |
InChI-Schlüssel |
WLXRDJRMGWERPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN=C1C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


